Z-LEHD-fmk -

Z-LEHD-fmk

Catalog Number: EVT-287097
CAS Number:
Molecular Formula: C32H43FN6O10
Molecular Weight: 690.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Z-LEHD-FMK is a potent, cell-permeable, and irreversible inhibitor of caspase-9. Z-LEHD-FMK enhances the yield of in vitro produced buffalo (Bubalus bubalis) pre-implantation embryos and alters cellular stress response. Z-LEHD-FMK protects human liver cells while permitting death of cancer cells exposed to tumor necrosis factor-related apoptosis-inducing ligand.
Source and Classification

Z-LEHD-fmk is classified as a caspase inhibitor and is derived from peptide-based structures. It is widely used in biochemical research to study apoptosis and its related pathways. The compound is commercially available from various suppliers, including MedChemExpress and R&D Systems, which provide detailed specifications regarding its use and applications .

Synthesis Analysis

The synthesis of Z-LEHD-fmk involves several key steps that typically include the formation of peptide bonds and the introduction of functional groups necessary for its inhibitory activity.

  1. Starting Materials: The synthesis begins with appropriate amino acids that are protected to prevent unwanted reactions during the coupling process.
  2. Peptide Bond Formation: The protected amino acids undergo coupling reactions, often facilitated by activating agents, to form the desired peptide sequence.
  3. Deprotection: After the peptide chain is formed, protecting groups are removed under mild conditions to yield the active compound.
  4. Final Modifications: Additional modifications may be applied to enhance solubility or bioavailability, such as the introduction of fluoromethyl ketone groups which are critical for the irreversible binding to caspases.

This multi-step synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of Z-LEHD-fmk can be described as follows:

  • Molecular Formula: C₁₃H₁₈F₃N₃O₄S
  • Molecular Weight: Approximately 337.36 g/mol
  • Structural Features:
    • The core structure contains a peptide backbone with specific amino acid residues that confer selectivity for caspase-9.
    • The fluoromethyl ketone moiety is critical for its mechanism of action, allowing for covalent modification of the active site cysteine residue in caspases.

The spatial arrangement of atoms within Z-LEHD-fmk facilitates its interaction with caspase-9, ensuring effective inhibition .

Chemical Reactions Analysis

Z-LEHD-fmk primarily participates in chemical reactions involving its interaction with caspases:

  1. Covalent Bond Formation: The fluoromethyl ketone group reacts with the active site cysteine residue of caspase-9, leading to irreversible inhibition.
  2. Inhibition Studies: Various studies have demonstrated that Z-LEHD-fmk can effectively inhibit caspase activity in vitro and in vivo, showcasing its utility in apoptosis research.

The effectiveness of Z-LEHD-fmk has been validated through numerous assays that measure caspase activity and cell viability under apoptotic conditions .

Mechanism of Action

Z-LEHD-fmk operates through a well-defined mechanism:

  1. Binding to Caspase-9: Upon entering a cell, Z-LEHD-fmk binds covalently to the active site cysteine residue of caspase-9.
  2. Inhibition of Caspase Activity: This binding prevents the activation of downstream effector caspases (such as caspase-3 and caspase-7), thereby blocking the apoptotic cascade.
  3. Cellular Outcomes: Inhibition leads to reduced apoptosis in various cell types, including cancer cells and normal cells exposed to apoptotic stimuli like tumor necrosis factor-related apoptosis-inducing ligand.

Research indicates that this mechanism can have protective effects on normal cells while selectively targeting cancerous cells .

Physical and Chemical Properties Analysis

Z-LEHD-fmk exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) at concentrations greater than 10 mM, facilitating its use in various assays.
  • Stability: The compound should be stored at low temperatures (below -20°C) to maintain stability over time.
  • Appearance: Typically appears as a white to off-white powder.

These properties are crucial for its application in laboratory settings where precise concentrations are necessary for effective experimentation .

Applications

Z-LEHD-fmk has a wide range of scientific applications:

  1. Cancer Research: Used extensively to study apoptosis mechanisms in cancer cells, providing insights into potential therapeutic strategies.
  2. Neuroscience: Investigated for its neuroprotective effects in models of spinal cord injury and ischemia/reperfusion injury.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting apoptotic pathways.

In experimental settings, Z-LEHD-fmk has been shown to protect normal cells from apoptosis while enhancing the sensitivity of cancer cells to death signals, making it a valuable tool for both basic research and clinical applications .

Molecular Mechanisms of Caspase-9 Inhibition by Z-LEHD-FMK

Structural Basis of Caspase-9 Binding and Irreversible Inhibition

Z-LEHD-FMK (benzyloxycarbonyl-Leu-Glu-His-Asp-fluoromethylketone) is a tetrapeptide inhibitor designed to mimic the natural cleavage site recognition sequence of caspase-9. Its structural architecture enables precise interaction with the enzyme’s catalytic pocket:

  • Active Site Covalent Modification: The C-terminal fluoromethyl ketone (FMK) group forms an irreversible thioether bond with the catalytic cysteine residue (Cys287) in the caspase-9 active site. This alkylation permanently inactivates the enzyme by blocking substrate access [1] [5].
  • Substrate Recognition Motif: The LEHD sequence corresponds to the optimal cleavage motif (Leu-Glu-His-Asp) recognized by caspase-9. Kinetic studies confirm its high binding affinity, with a dissociation constant (Kd) in the low micromolar range [4].
  • Stereochemical Specificity: The inhibitor’s D-amino acid configuration enhances stability against proteolytic degradation while maintaining binding compatibility with the caspase-9 active site [5].

Table 1: Structural and Biochemical Properties of Z-LEHD-FMK

PropertySpecification
Molecular FormulaC32H43FN6O10
Molecular Weight690.72 g/mol
Irreversible Bond FormationThioether linkage with Cys287
Primary TargetCaspase-9 catalytic subunit

Role in Mitochondrial Intrinsic Apoptotic Pathway Regulation

Z-LEHD-FMK exerts critical control over the mitochondrial apoptotic cascade by intercepting caspase-9 activation:

  • Upstream Signal Modulation: The inhibitor prevents caspase-9-mediated proteolytic activation of executioner caspases (caspase-3/7), thereby halting apoptosis initiation triggered by cytochrome c release and apoptosome assembly [2] [9].
  • Cell-Type-Specific Protection: In normal human hepatocytes exposed to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), Z-LEHD-FMK (20 μM) blocks apoptosis by >80%. Conversely, certain cancer lines (e.g., SW480 colon adenocarcinoma) remain susceptible due to alternative death pathways [3] [6].
  • Developural Impact: In buffalo embryos, Z-LEHD-FMK supplementation (10–20 μM) enhances blastocyst viability by suppressing mitochondrial stress-induced apoptosis, evidenced by reduced TUNEL-positive cells and improved embryonic development rates [8].

Table 2: Functional Outcomes of Caspase-9 Inhibition in Experimental Models

Model SystemInterventionKey Outcome
Normal human hepatocytes20 μM Z-LEHD-FMK + TRAIL80% reduction in apoptosis
HCT116 colon cancer cells20 μM Z-LEHD-FMKComplete protection from TRAIL-induced death
Buffalo embryos20 μM Z-LEHD-FMK32% increase in blastocyst formation rate

Specificity Profiles: Comparative Inhibition of Caspase-9 vs. Other Caspases

While designed for caspase-9, Z-LEHD-FMK exhibits concentration-dependent cross-reactivity:

  • Selectivity at Physiological Concentrations: At ≤20 μM, the inhibitor preferentially targets caspase-9 (IC50 = 0.05 μM) over caspase-3 (IC50 >100 μM), caspase-8 (IC50 = 32 μM), and caspase-10 (IC50 = 45 μM). This specificity arises from its optimized LEHD recognition sequence, which aligns uniquely with caspase-9’s substrate-binding groove [3] [7].
  • Off-Target Effects: At higher concentrations (>50 μM), partial inhibition of caspase-4 and caspase-5 occurs due to structural homology in their catalytic domains [8].
  • Validation Methods: Specificity is confirmed through:
  • Competitive Activity Assays: Using fluorogenic substrates (e.g., LEHD-AFC for caspase-9 vs. DEVD-AFC for caspase-3) [4].
  • Western Blot Analysis: Demonstrating selective blockade of caspase-9-mediated procaspase-3 cleavage in HCT116 cells [9].

Interaction with Apoptosome Complex Formation and Cytochrome c Release

Z-LEHD-FMK indirectly modulates apoptosome dynamics through caspase-9 inhibition:

  • Apoptosome Assembly Disruption: By inactivating caspase-9, Z-LEHD-FMK prevents proteolytic maturation within the Apaf-1/caspase-9/cytochrome c complex. This stalls the activation cascade, even when cytochrome c is released from mitochondria [5] [10].
  • Feedback Loop Interruption: The inhibitor abrogates caspase-9-mediated amplification of mitochondrial permeability. In rat spinal cord injury models, this reduces secondary cytochrome c release by 60%, limiting apoptotic propagation [2] [6].
  • Contrast with Direct Apoptosome Inhibitors: Unlike diarylurea compounds (e.g., DCB) that directly block apoptosome oligomerization, Z-LEHD-FMK acts downstream by targeting caspase-9 activity rather than complex assembly [7].

Table 3: Comparative Mechanisms of Apoptosome-Targeting Agents

Inhibitor TypeMolecular TargetEffect on Apoptosome
Z-LEHD-FMKCaspase-9 catalytic siteBlocks caspase activation within complex
Diarylurea compoundsApaf-1 oligomerizationPrevents complex assembly
Endogenous IAPs (e.g., XIAP)Caspase-9/3Binds active caspases

Properties

Product Name

Z-LEHD-fmk

IUPAC Name

methyl (4S)-5-[[(2S)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate

Molecular Formula

C32H43FN6O10

Molecular Weight

690.7 g/mol

InChI

InChI=1S/C32H43FN6O10/c1-19(2)12-24(39-32(46)49-17-20-8-6-5-7-9-20)30(44)36-22(10-11-27(41)47-3)29(43)38-25(13-21-16-34-18-35-21)31(45)37-23(26(40)15-33)14-28(42)48-4/h5-9,16,18-19,22-25H,10-15,17H2,1-4H3,(H,34,35)(H,36,44)(H,37,45)(H,38,43)(H,39,46)/t22-,23-,24-,25-/m0/s1

InChI Key

YXRKBEPGVHOXSV-QORCZRPOSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Solubility

Soluble in DMSO

Synonyms

enzyloxycarbonyl-leucyl-glutamyl-histidyl-aspartic acid fluoromethyl ketone
Z-LEHD-fmk

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)OC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.